2'-Fluoro-2-nitro-[1,1'-biphenyl]-4-carboxylic acid
Description
2'-Fluoro-2-nitro-[1,1'-biphenyl]-4-carboxylic acid (C₁₃H₈FNO₄) is a biphenyl derivative featuring a fluorine atom at the 2' position, a nitro group at the 2 position, and a carboxylic acid group at the 4 position. The nitro group enhances electron-withdrawing characteristics, while the fluorine atom contributes to steric and electronic modulation.
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15(18)19/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIPCTAIESWLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The nitro group in 2'-fluoro-2-nitro-biphenyl-4-carboxylic acid enhances electron-withdrawing capacity compared to the methoxy group in 2-fluoro-4'-methoxy analogs, making it suitable for charge-transfer applications in MOFs .
Steric and Positional Influence :
- The 2-nitro group in the target compound may hinder rotational freedom of the biphenyl rings, affecting MOF porosity compared to 4-nitro derivatives (e.g., 4'-fluoro-4-nitro analog) .
- Carboxylic acid position : Derivatives with COOH at the 3 position (e.g., 2'-fluoro-4'-CF₃ analog) exhibit distinct coordination behavior in MOFs compared to 4-position analogs .
Applications :
- Luminescent MOFs : 2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (without nitro) is widely used in luminescent sensors for explosives detection , whereas the nitro derivative may quench luminescence due to its electron-withdrawing nature.
- Pharmaceutical Intermediates : Chloro-fluoro-methyl derivatives (e.g., 2'-chloro-2-fluoro-4'-methyl analog) show higher lipophilicity, favoring membrane permeability in drug candidates .
Stability and Availability :
- The target compound’s nitro group may reduce thermal stability compared to fluorine-only analogs (e.g., 2'-fluoro-biphenyl-4-carboxylic acid) .
- Commercial availability varies: 2'-fluoro-biphenyl-4-carboxylic acid is available at 95–98% purity , while 4'-fluoro-4-nitro derivatives are discontinued .
Research Findings and Data
Luminescence Quenching in MOFs
- 2'-Fluoro-2-nitro-biphenyl-4-carboxylic acid shows reduced photoluminescence intensity in MOFs compared to its non-nitro analog (365-12-8), likely due to nitro-induced non-radiative decay pathways .
- Trifluoromethyl analogs (e.g., 2'-fluoro-4'-CF₃) exhibit blue-shifted emission, making them suitable for UV-sensitive detectors .
Reactivity in Nitration Reactions
Pharmacological Potential
- Chloro-fluoro-methyl derivatives (e.g., 1262008-90-1) exhibit IC₅₀ values <10 μM in kinase inhibition assays, outperforming nitro-containing analogs in preliminary studies .
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